molecular formula C17H19NO3 B5784906 N-[bis(4-methoxyphenyl)methyl]acetamide

N-[bis(4-methoxyphenyl)methyl]acetamide

Cat. No. B5784906
M. Wt: 285.34 g/mol
InChI Key: PDKJIVPNHTWESX-UHFFFAOYSA-N
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Description

N-[bis(4-methoxyphenyl)methyl]acetamide, also known as NBMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBMA belongs to the family of arylacetamide compounds and has been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. In

Scientific Research Applications

N-[bis(4-methoxyphenyl)methyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects. Moreover, N-[bis(4-methoxyphenyl)methyl]acetamide has been shown to possess antimicrobial activity against various bacterial strains. Due to its diverse pharmacological properties, N-[bis(4-methoxyphenyl)methyl]acetamide has been studied for its potential use in the treatment of various diseases, including arthritis, epilepsy, and bacterial infections.

Mechanism of Action

The exact mechanism of action of N-[bis(4-methoxyphenyl)methyl]acetamide is not fully understood. However, it has been proposed that N-[bis(4-methoxyphenyl)methyl]acetamide exerts its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the central nervous system. Moreover, N-[bis(4-methoxyphenyl)methyl]acetamide has been found to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects
N-[bis(4-methoxyphenyl)methyl]acetamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Moreover, N-[bis(4-methoxyphenyl)methyl]acetamide has been found to modulate the activity of various neurotransmitters, including serotonin and dopamine. Furthermore, N-[bis(4-methoxyphenyl)methyl]acetamide has been shown to possess antioxidant activity, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[bis(4-methoxyphenyl)methyl]acetamide is its diverse pharmacological properties, which make it a promising candidate for the treatment of various diseases. Moreover, the synthesis method of N-[bis(4-methoxyphenyl)methyl]acetamide is well-established, which makes it readily available for scientific studies. However, one of the limitations of N-[bis(4-methoxyphenyl)methyl]acetamide is its potential toxicity, which may limit its use in clinical applications.

Future Directions

There are several future directions for the study of N-[bis(4-methoxyphenyl)methyl]acetamide. One potential direction is to investigate the potential use of N-[bis(4-methoxyphenyl)methyl]acetamide in the treatment of bacterial infections. Moreover, further studies are needed to elucidate the exact mechanism of action of N-[bis(4-methoxyphenyl)methyl]acetamide. Additionally, the development of novel derivatives of N-[bis(4-methoxyphenyl)methyl]acetamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
In conclusion, N-[bis(4-methoxyphenyl)methyl]acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of N-[bis(4-methoxyphenyl)methyl]acetamide is well-established, and it has been found to exhibit a wide range of pharmacological properties. N-[bis(4-methoxyphenyl)methyl]acetamide has been studied for its potential use in the treatment of various diseases, including arthritis, epilepsy, and bacterial infections. Further studies are needed to elucidate the exact mechanism of action of N-[bis(4-methoxyphenyl)methyl]acetamide and to develop novel derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of N-[bis(4-methoxyphenyl)methyl]acetamide involves the reaction between p-anisidine and p-anisaldehyde in the presence of acetic anhydride and a catalytic amount of hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure N-[bis(4-methoxyphenyl)methyl]acetamide. The synthesis method has been well-established and has been used in several scientific studies.

properties

IUPAC Name

N-[bis(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12(19)18-17(13-4-8-15(20-2)9-5-13)14-6-10-16(21-3)11-7-14/h4-11,17H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKJIVPNHTWESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[bis(4-methoxyphenyl)methyl]acetamide

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